4'-Chloro CloMiphene Citrate

Vue d'ensemble

Description

4’-Chloro Clomiphene Citrate (E/Z Mixture): is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is a derivative of clomiphene citrate, with the addition of a chlorine atom at the 4’ position of the phenyl ring. This compound is used primarily in scientific research and has applications in various fields, including chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro Clomiphene Citrate (E/Z Mixture) involves several steps. The starting material is typically a substituted benzene derivative, which undergoes a series of reactions including chlorination, alkylation, and esterification. The key steps include:

Chlorination: Introduction of a chlorine atom at the 4’ position of the phenyl ring.

Alkylation: Formation of the ethylene bridge between the phenyl rings.

Esterification: Conversion of the intermediate to the citrate salt.

Industrial Production Methods: Industrial production of 4’-Chloro Clomiphene Citrate (E/Z Mixture) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the desired isomeric mixture is obtained .

Analyse Des Réactions Chimiques

Types of Reactions: 4’-Chloro Clomiphene Citrate (E/Z Mixture) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Applications De Recherche Scientifique

Ovulation Induction in Women

The primary application of 4'-Chloro Clomiphene Citrate is in the treatment of anovulatory infertility, particularly in women with polycystic ovary syndrome (PCOS). Clinical studies have shown that clomiphene citrate significantly increases ovulation rates and improves pregnancy outcomes:

- A systematic review indicated that clomiphene citrate effectively induces ovulation in women with PCOS, with success rates varying based on dosage and patient characteristics .

- In a study involving 2841 treatment cycles, clomiphene citrate was associated with improved follicular development and endometrial thickness, enhancing the likelihood of successful conception .

Male Infertility Treatment

Recent research has also explored the use of clomiphene citrate in treating male infertility. It has been shown to improve sperm parameters such as concentration and motility:

- A meta-analysis demonstrated that clomiphene citrate significantly increased sperm concentration by an average of 8.38 million/mL and total motility by 8.14% during treatment .

- In vitro studies have confirmed that clomiphene citrate enhances sperm viability and fertilization rates when used in assisted reproductive technologies like in vitro fertilization (IVF) .

Dosage and Administration

The typical dosage for clomiphene citrate ranges from 50 mg to 150 mg per day for five days, starting on the fifth day of the menstrual cycle. Adjustments may be made based on individual response and side effects experienced .

Side Effects

While generally considered safe, clomiphene citrate can have side effects, including hot flashes, mood swings, and visual disturbances. More severe complications may include ovarian hyperstimulation syndrome (OHSS) and multiple gestations .

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Case Study 1 : A woman diagnosed with PCOS underwent treatment with clomiphene citrate for six cycles, resulting in successful ovulation and conception after three cycles.

- Case Study 2 : A male patient with idiopathic infertility was treated with clomiphene citrate for four months; subsequent semen analysis showed a significant increase in both sperm count and motility.

Data Table: Summary of Clinical Findings

| Study Focus | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Ovulation Induction (Women) | 2841 cycles | Varies | Improved ovulation rates; increased pregnancy outcomes |

| Male Infertility | 731 males | Varies | Increased sperm concentration by 8.38 million/mL |

| IVF Sperm Parameters | N/A | In vitro | Enhanced sperm motility and fertilization rates |

Mécanisme D'action

The mechanism of action of 4’-Chloro Clomiphene Citrate (E/Z Mixture) involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it can act as both an agonist and antagonist depending on the target tissue. The compound binds to estrogen receptors, altering their conformation and affecting the transcription of estrogen-responsive genes. This leads to a series of downstream effects, including the modulation of gonadotropin release and subsequent effects on ovarian follicle development and ovulation .

Comparaison Avec Des Composés Similaires

Clomiphene Citrate: The parent compound, used primarily for ovulation induction.

Tamoxifen: Another SERM, used in the treatment of breast cancer.

Raloxifene: A SERM used for the prevention and treatment of osteoporosis.

Uniqueness: 4’-Chloro Clomiphene Citrate (E/Z Mixture) is unique due to the presence of the chlorine atom at the 4’ position, which can influence its binding affinity and selectivity for estrogen receptors. This modification may result in different pharmacological properties compared to other SERMs .

Activité Biologique

4'-Chloro CloMiphene Citrate, a derivative of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that has gained attention for its unique biological activities. This compound is primarily used in the treatment of ovulatory disorders and has been studied for its effects on various biological systems. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound functions by selectively modulating estrogen receptors. It acts as an antagonist at estrogen receptor beta (ERβ) while exhibiting agonistic properties at estrogen receptor alpha (ERα) depending on the local concentration of estrogen. This dual action allows it to influence various physiological processes, including:

- Ovulation Induction : By antagonizing ERβ, it promotes follicular development and ovulation.

- Antileishmanial Activity : Research indicates that clomiphene derivatives can affect the viability of Leishmania species, suggesting potential applications in treating leishmaniasis .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Studies

- Ovulation Induction in Women : A study involving women with polycystic ovary syndrome (PCOS) demonstrated that treatment with this compound significantly improved ovulation rates compared to placebo . This effect was attributed to its action on estrogen receptors, enhancing follicular development.

- Antileishmanial Activity Assessment : In vitro studies showed that this compound had IC50 values ranging from 1.7 µM to 3.3 µM against various Leishmania species, indicating potent antileishmanial properties without damaging host macrophages .

- Endometrial Cancer Risk Analysis : A pooled analysis of five studies indicated that prolonged exposure to clomiphene citrate, particularly at high doses, was associated with a relative risk (RR) of 1.32 for endometrial cancer among women treated for infertility . This highlights the importance of monitoring long-term effects in patients undergoing treatment.

Research Findings

Recent studies have elucidated several critical aspects of the biological activity of this compound:

- Estrogen Receptor Modulation : Research indicates that this compound acts as a mixed agonist/antagonist depending on the estrogen concentration present, which can lead to varied therapeutic outcomes .

- Comparative Efficacy : In a randomized study comparing clomiphene citrate and letrozole for treating male infertility, both agents significantly improved sperm parameters; however, letrozole showed superior results .

- Safety Profile : While effective for inducing ovulation, there are concerns regarding the long-term safety profile of clomiphene derivatives, necessitating further investigation into their carcinogenic potential .

Propriétés

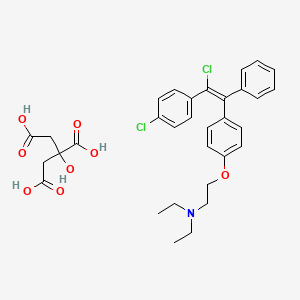

IUPAC Name |

2-[4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)18-19-30-24-16-12-21(13-17-24)25(20-8-6-5-7-9-20)26(28)22-10-14-23(27)15-11-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-17H,3-4,18-19H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBRXVWBYYHSPM-BTKVJIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)Cl)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35Cl2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747330 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14158-75-9 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.